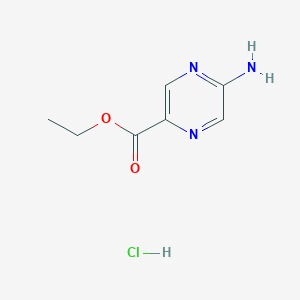

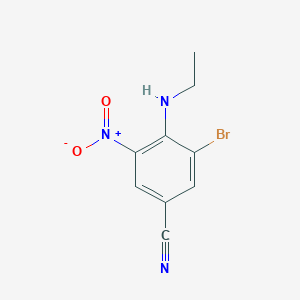

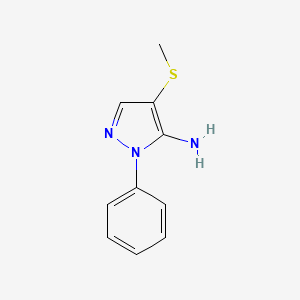

![molecular formula C9H8ClFN2O2 B1378157 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1559062-18-8](/img/structure/B1378157.png)

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

説明

3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A facile, three-step, one-pot procedure for the regioselective synthesis of 3-fluoro-imidazopyridine derivatives has been developed .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H7FN2O2 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .科学的研究の応用

Coordination Chemistry and Properties

Research on compounds containing similar structural frameworks, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), has been extensive. These studies have focused on the preparation, properties, and complexation behaviors of these ligands. The synthesis of different protonated, deprotonated forms, and their metal complexes has been explored for applications in spectroscopy, magnetism, and electrochemical activities. This extensive review highlights areas for potential future investigations, including the exploration of unknown analogs which could encompass derivatives like 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (Boča, Jameson, & Linert, 2011).

Analytical Techniques in Food Chemistry

Heterocyclic aromatic amines (HAAs), including imidazo[4,5-b]pyridine derivatives similar to the compound , have been studied for their carcinogenic effects. Analytical techniques for quantifying these compounds and their metabolites in biological matrices and foodstuffs have advanced significantly. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a preferred method for sensitive, selective analysis, providing insights into the bioactivation and detoxification pathways of HAAs (Teunissen et al., 2010).

Environmental and Health Risks of Fluorinated Compounds

Studies on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids highlight the environmental persistence, bioaccumulation, and potential health risks of these compounds. The review of fluorinated alternatives, including novel fluorinated pyrimidines, underscores the need for further toxicological studies to assess their safety as replacements for legacy pollutants. This research indirectly pertains to the broader class of fluorinated organic molecules, like this compound, emphasizing the importance of understanding their environmental fate and biological effects (Wang et al., 2013).

Organic Synthesis and Drug Development

The structural motif present in this compound is a key feature in many biologically active compounds. Reviews on the synthesis and applications of quinazolines, pyrimidines, and their derivatives in optoelectronic materials, as well as their extensive biological activities, offer insights into how such frameworks are manipulated for diverse applications in material science and medicine. This indicates the potential utility of similar compounds in developing novel materials and therapeutic agents (Lipunova et al., 2018).

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

特性

IUPAC Name |

3-fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2.ClH/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5;/h2-4H,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYIDYNVYHBJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2F)C(=O)O)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559062-18-8 | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-fluoro-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

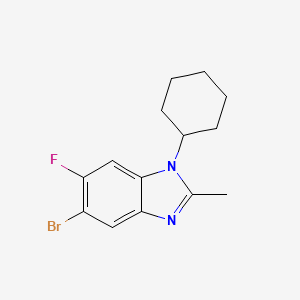

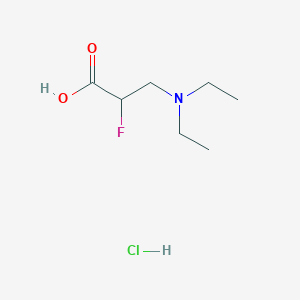

![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)

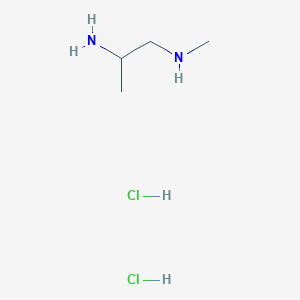

![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)

amine](/img/structure/B1378097.png)